molecular formula C23H28ClN3O4S B2369892 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 898406-72-9

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2369892
CAS RN: 898406-72-9
M. Wt: 478
InChI Key: UZZHFMIKYMVKRY-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . The synthetic pathway involves esterification, hydrazination, salt formation, and cyclization. The resulting compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, serves as an intermediate. Structural confirmation was achieved through NMR, IR, and elemental analysis.

Antiviral Activity

Bioassay tests revealed that two of these derivatives, specifically compounds 7b and 7i, exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests potential antiviral applications for this compound class.

1,3,4-Thiadiazole Moiety

Certain 1,3,4-thiadiazoles, prepared by various research groups, exhibit interesting bioactivities. These include anticonvulsant, antifungal, and antibacterial properties . Researchers continue to explore the potential of this moiety in drug development.

Representative Structures

Figure 1 showcases representative structures of potent 1,3,4-thiadiazoles, emphasizing their diverse applications .

!Representative structures of some potent 1,3,4-thiadiazoles

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHFMIKYMVKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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